arsane

Catalog No.
S588060
CAS No.
7784-42-1
M.F
As
M. Wt
74.92159 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
arsane

CAS Number

7784-42-1

Product Name

arsane

IUPAC Name

arsenic

Molecular Formula

As

Molecular Weight

74.92159 g/mol

InChI

InChI=1S/As

InChI Key

RQNWIZPPADIBDY-UHFFFAOYSA-N

SMILES

[AsH3]

solubility

Insoluble (NIOSH, 2024)
Insol in caustic and nonoxidizing acids
Insoluble in water
Solubility in water: none
Insoluble

Synonyms

arsenic trihydride, arsine, AsH3

Canonical SMILES

[As]

The exact mass of the compound Arsine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20 cc/100 cc (ntp, 1992)in water, 28 mg/100 ml at 20 °cslightly soluble in alcohol and alkaliessoluble in chloroform and benzenesolubility in water, ml/100ml at 20 °c: 20 (very slightly soluble)20%. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Semiconductor Doping

  • In the field of semiconductor physics, arsine is used as a p-type dopant. Doping refers to the introduction of impurities into a pure semiconductor material to modify its electrical conductivity.

  • Arsine decomposes at high temperatures, introducing boron atoms into the silicon crystal lattice. Boron has one less valence electron than silicon, creating "holes" that allow the flow of positive charge, making the material a p-type semiconductor Wikipedia, Semiconductor Doping: .

  • This process is crucial for creating the p-n junctions that are the fundamental building blocks of various electronic devices like transistors and integrated circuits.

Material Science Research

  • Arsine is employed in some material science research to synthesize specific arsenic-containing compounds with unique properties. These compounds can be used for various purposes, depending on their specific composition and structure.

  • For instance, some researchers investigate gallium arsenide (GaAs), an important semiconductor material for electronic devices operating at high frequencies National Institute of Standards and Technology, Gallium Arsenide (GaAs).

  • Other research areas explore arsenic-based materials for their potential applications in photovoltaics (solar cells) or thermoelectrics (materials that convert heat into electricity).

Arsine, with the chemical formula AsH₃, is a colorless gas that possesses a characteristic garlic-like odor when present in concentrations above 0.5 parts per million. It is denser than air and is slightly soluble in water and various organic solvents. Although it is kinetically stable at room temperature, it decomposes rapidly at elevated temperatures, particularly around 230 °C, releasing arsenic and hydrogen gas. This property makes arsine a useful compound in various chemical analyses, such as the Marsh test for arsenic detection .

Arsine is highly toxic and classified as a chemical warfare agent due to its ability to cause severe health effects upon inhalation. It is considered one of the most potent hemolytic poisons known, capable of causing death or permanent injury from very short exposures to small quantities. The compound can also ignite easily and poses significant fire hazards .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Arsenic/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Acid-Base Reactions: Arsine can act as a weak acid, deprotonating under certain conditions:
    AsH3+NaNH2NaAsH2+NH3\text{AsH}_3+\text{NaNH}_2\rightarrow \text{NaAsH}_2+\text{NH}_3
  • These reactions highlight arsine's reactivity and its potential hazards.

    Arsine is extremely toxic to humans and animals. Its primary mode of action involves the destruction of red blood cells, leading to hemolytic anemia. Exposure can result in symptoms such as headache, dizziness, nausea, vomiting, abdominal pain, and respiratory distress. Prolonged exposure may lead to severe health complications or death due to respiratory failure or kidney damage .

    Additionally, arsine has been classified as a confirmed human carcinogen by various health agencies due to its ability to induce cellular damage and promote tumor formation through oxidative stress mechanisms .

    Arsine can be synthesized through several methods:

    • Reduction of Arsenic Compounds: A common method involves reducing arsenic trichloride with sodium borohydride:
      4AsCl3+3NaBH44AsH3+3NaCl+3BCl34\text{AsCl}_3+3\text{NaBH}_4\rightarrow 4\text{AsH}_3+3\text{NaCl}+3\text{BCl}_3
    • Reaction with Zinc: Arsine can also be generated by reacting arsenic(III) oxide with zinc in the presence of an acid:
      Zn3As2+6H+2AsH3+3Zn2+\text{Zn}_3\text{As}_2+6\text{H}^+\rightarrow 2\text{AsH}_3+3\text{Zn}^{2+}
    • Marsh Test: Historically significant, this method involves the reduction of arsenic compounds using zinc in acidic conditions to produce arsine gas for detection purposes .

    Arsine has limited applications due to its toxicity but is utilized in specific industrial contexts:

    • Electronics Industry: It serves as a precursor for the production of gallium arsenide, a semiconductor material used in electronics and optoelectronics.
    • Chemical Synthesis: Arsine is employed in the synthesis of various organoarsenic compounds for research purposes.

    Despite its applications, strict safety protocols are necessary when handling arsine due to its hazardous nature.

    Studies on the interactions of arsine primarily focus on its reactivity with other chemicals and biological systems:

    • Metal Ion Interactions: Arsine demonstrates a strong affinity for soft metal cations, which can lead to complex formation. For example, it reacts with silver ions in tests for arsenic detection.
    • Biological Interactions: Research indicates that arsine can interact with cellular components leading to oxidative stress and subsequent cellular damage. This interaction underlies its toxicity and carcinogenic potential .

    Arsine shares similarities with other hydrides of group fifteen elements. Here are some comparable compounds:

    CompoundFormulaPropertiesUnique Features
    PhosphinePH₃Colorless gas; flammable; toxicLess toxic than arsine
    StibineSbH₃Colorless gas; less dense than air; flammableMore stable than arsine
    Dimethylarsine(CH₃)₂AsHColorless liquid; toxic; used in organic synthesisMethylated form of arsine
    Trimethylarsine(CH₃)₃AsColorless liquid; highly toxic; used in organic chemistryMore stable than arsine

    The uniqueness of arsine lies in its extreme toxicity and reactivity compared to other similar compounds. It is particularly noted for its potent hemolytic properties and rapid decomposition under heat.

    Arsane, with the chemical formula AsH₃, is a compound consisting of one arsenic atom bonded to three hydrogen atoms [1]. The molecular structure of arsane exhibits a trigonal pyramidal geometry, which is characteristic of molecules with a central atom containing a lone pair of electrons [1]. This three-dimensional arrangement results from the tetrahedral electron pair geometry, where one position is occupied by the lone pair of electrons on the arsenic atom [1] [24].

    The bond length between the arsenic and hydrogen atoms in arsane has been experimentally determined to be 1.52 Å, which is longer than the corresponding bonds in other group 15 hydrides such as ammonia (NH₃) and phosphine (PH₃) [1] [19]. This increased bond length can be attributed to the larger atomic radius of arsenic compared to nitrogen and phosphorus [8] [19].

    The bond angle in arsane, measured as the H-As-H angle, is approximately 91.8° [1]. This angle is significantly smaller than the ideal tetrahedral angle of 109.5°, primarily due to the repulsive effect of the lone pair of electrons on the arsenic atom, which pushes the bonding pairs closer together [28]. The molecular structure of arsane is stabilized by the formation of sigma (σ) bonds between the arsenic 4s and 4p orbitals and the hydrogen 1s orbitals [6] [19].

    The bonding in arsane can be described using valence bond theory, where the central arsenic atom undergoes sp³ hybridization [6]. In this hybridization state, one of the sp³ hybrid orbitals contains the lone pair of electrons, while the other three form covalent bonds with hydrogen atoms [6] [19]. The electronegativity difference between arsenic (2.18 on the Pauling scale) and hydrogen (2.20) is minimal, resulting in bonds that are predominantly covalent in nature with minimal polar character [8] [19].

    Table 1: Physical Properties of Arsane

    PropertyValue
    Molecular FormulaAsH₃
    Molecular Weight77.95 g/mol
    Molecular StructureTrigonal pyramidal
    Bond Length (As-H)1.52 Å
    Bond Angle (H-As-H)91.8°
    Melting Point-116°C (-177°F)
    Boiling Point-62.5°C (-80.5°F)
    Critical Temperature99.8°C (373.0 K)
    Critical Pressure65.5 bar
    Density (gas at STP)3.186 g/L
    Vapor Pressure (20°C)14.75 bar
    Solubility in WaterSlightly soluble
    Phase at Room TemperatureColorless gas

    The arsenic atom in arsane can also participate in pnictogen bonding, a type of non-covalent interaction where the arsenic atom acts as an electrophilic site that can interact with nucleophiles [6]. This interaction is facilitated by the presence of σ-holes on the arsenic atom, which are regions of positive electrostatic potential that can form attractive interactions with electron-rich sites [6]. These bonding characteristics contribute to the overall reactivity and chemical behavior of arsane in various environments [6] [8].

    Thermodynamic Stability and Phase Behavior

    Arsane exists as a colorless gas under standard conditions, with physical properties that reflect its molecular structure and intermolecular forces [1] [5]. The compound exhibits relatively weak intermolecular interactions, primarily van der Waals forces, which contribute to its low melting and boiling points [5] [18]. Arsane melts at -116°C and boils at -62.5°C under atmospheric pressure, indicating its volatile nature [5] [31].

    The thermodynamic stability of arsane is an important aspect of its chemical behavior [7] [23]. At room temperature, arsane is kinetically stable but thermodynamically unstable with respect to its elements [1] [7]. The compound begins to decompose at temperatures above 230°C through an autocatalytic process, where the arsenic released during decomposition acts as a catalyst for further decomposition [1] [7]. This decomposition reaction can be represented as:

    2AsH₃(g) → 2As(s) + 3H₂(g) [1] [7]

    The enthalpy of formation (ΔfH°) for arsane has been determined to be 66.4 kJ/mol, while its Gibbs free energy of formation (ΔfG°) is 68.9 kJ/mol [23]. These positive values indicate that the formation of arsane from its elements is not thermodynamically favorable under standard conditions, explaining its tendency to decompose [23] [18]. The standard entropy (S°) of arsane is 222.8 J/(K·mol), reflecting the relatively high disorder in its gaseous state [18].

    Table 2: Thermodynamic Properties of Arsane

    PropertyValue
    Enthalpy of Vaporization16.7 kJ/mol at 210 K
    Enthalpy of Fusion27.7 kJ/mol
    Heat Capacity (Cp, gas)0.488 kJ/(kg·K) at 15°C
    Standard Enthalpy of Formation (ΔfH°)66.4 kJ/mol
    Gibbs Free Energy of Formation (ΔfG°)68.9 kJ/mol
    Standard Entropy (S°)222.8 J/(K·mol)
    Thermal StabilityDecomposes at temperatures above 230°C

    The phase behavior of arsane has been studied using various experimental techniques [21] [34]. The critical temperature of arsane is 99.8°C (373.0 K), and its critical pressure is 65.5 bar [31] [34]. Beyond these conditions, arsane exists as a supercritical fluid where the distinction between liquid and gas phases disappears [31] [34]. The vapor pressure of arsane at 20°C is 14.75 bar, indicating its high volatility at room temperature [31].

    Research on the atmospheric stability of arsane has shown that it is relatively stable in air at low concentrations, with a half-life of approximately 8 hours under daytime conditions with ultraviolet light exposure [7]. Under night-time conditions, arsane exhibits considerably higher stability compared to its methylated derivatives [7]. Computational chemistry studies have investigated the degradation pathways of arsane in the atmosphere, suggesting that its conversion to non-volatile compounds cannot be explained by hydrogen abstraction or hydroxyl radical addition alone [7] [23].

    The phase diagram of arsane shows the typical regions for solid, liquid, and gas phases, with a relatively narrow liquid range due to its low melting and boiling points [21] [34]. At high pressures (around 40 bar) and elevated temperatures (approximately 1100 K), arsane tends to decompose into arsenic and hydrogen rather than maintaining its molecular integrity [32]. This behavior is important for understanding the stability limits of arsane under extreme conditions [32] [37].

    Spectroscopic Signatures (IR, Raman, NMR)

    Spectroscopic techniques provide valuable insights into the molecular structure and bonding characteristics of arsane [12] [13] [30]. Infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been extensively used to study the vibrational and rotational properties of arsane [12] [13] [30].

    Infrared spectroscopy of arsane reveals characteristic absorption bands corresponding to its fundamental vibrational modes [12] [29]. As a molecule with C₃ᵥ symmetry, arsane has four fundamental vibrational modes: ν₁(A₁), ν₂(A₁), ν₃(E), and ν₄(E) [22] [35]. The symmetric As-H stretching vibration (ν₁) appears at approximately 2116 cm⁻¹, while the asymmetric As-H stretching vibration (ν₃) is observed at around 2123 cm⁻¹ [22] [35]. The umbrella bending mode (ν₂) is found at 906 cm⁻¹, and the asymmetric H-As-H bending vibration (ν₄) appears at 999 cm⁻¹ [22] [35].

    Table 3: Vibrational Frequencies of Arsane

    Vibrational ModeFrequency (cm⁻¹)
    ν₁ (A₁) - Symmetric As-H stretching2116
    ν₂ (A₁) - Umbrella bending906
    ν₃ (E) - Asymmetric As-H stretching2123
    ν₄ (E) - Asymmetric H-As-H bending999
    Far IR rotational transitions25-100

    The far-infrared spectrum of arsane has been recorded in the range of 25-100 cm⁻¹ with a resolution of approximately 0.004 cm⁻¹ [29]. This spectrum reveals rotational transitions with ΔJ = +1 and ΔK = 0, which have been measured and assigned up to J″ = 12 [29]. Analysis of these transitions, along with microwave and submillimeter-wave data, has allowed researchers to determine the equilibrium structure of the arsane molecule with high precision [29].

    Raman spectroscopy provides complementary information to IR spectroscopy for studying arsane [13] [35]. The Raman spectrum of arsane shows characteristic shifts corresponding to the same vibrational modes observed in IR spectroscopy, but with different relative intensities due to the different selection rules governing Raman and IR transitions [13] [35]. Surface-enhanced Raman spectroscopy (SERS) has been applied to detect low concentrations of arsenic species, including arsane, with high sensitivity [13].

    Nuclear magnetic resonance (NMR) spectroscopy of arsane presents unique challenges due to the quadrupolar nature of the arsenic nucleus [30]. The proton NMR spectrum of arsane shows broad signals with half-widths varying between 3 and 10 Hz, which is consistent with incompletely effective electric quadrupole relaxation of the ⁷⁵As nucleus [30]. Quantitative studies have investigated the variation of proton chemical shifts in arsane with changes in concentration, temperature, and solvent [30].

    High-resolution vibration-rotation spectra of arsane have been obtained using Fourier transform spectroscopy in the region of 4000-4350 cm⁻¹ at a resolution of 0.006 cm⁻¹ [22]. These spectra have allowed researchers to assign 189 energy levels of the local mode states using the ground state combination difference method [22]. The vibration-rotation parameters obtained from these studies have been discussed in the context of the local mode model [22] [35].

    Computational approaches have been employed to predict the spectroscopic properties of arsane with high accuracy [36]. A potential energy surface obtained from ab initio electronic structure calculations has been refined using experimental data, resulting in sub-wavenumber accuracy for known J = 0 term values under 6500 cm⁻¹ [36]. After empirical adjustment of band centers, calculated rovibrational states have been shown to reproduce experimentally derived energies with a root-mean-square error of 0.122 cm⁻¹ [36].

    Physical Description

    Arsenic appears as a grayish metallic solid that turns black upon exposure to air. Insoluble in water. Toxic by ingestion.
    Other Solid
    Metal: Silver-gray or tin-white, brittle, odorless solid; [NIOSH]
    BRITTLE GREY METALLIC-LOOKING CRYSTALS.
    Silver-gray or tin-white metal, brittle odorless solid.
    Varies with specific organic arsenic compound.
    Metal: Silver-gray or tin-white, brittle, odorless solid.

    Color/Form

    IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS
    Silver-gray or tin-white, brittle ... solid.
    Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid
    Yellow, and gray or metallic

    Exact Mass

    74.921595 g/mol

    Monoisotopic Mass

    74.921595 g/mol

    Boiling Point

    1135 °F at 760 mmHg (sublimes) (USCG, 1999)
    1135 °F (sublimes)
    Sublimes

    Flash Point

    Flammable gas
    NA (Gas)

    Heavy Atom Count

    1

    Taste

    NEARLY TASTELESS

    Vapor Density

    2.66 to 2.695 (EPA, 1998) (Relative to Air)
    2.66 (Air = 1)
    Relative vapor density (air = 1): 2.7

    Density

    5.727 at 77 °F (USCG, 1999) - Denser than water; will sink
    5.778 @ 25 °C
    5.7 g/cm³
    5.73 (metal)

    Odor

    ... Odorless ...

    Decomposition

    When arsenic is heated in air it will burn and form a white smoke consisting of arsenic trioxide (As2O3).
    DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

    Melting Point

    1135 °F (Sublimes) (NIOSH, 2024)
    1135 °F (Sublimes)
    1135 °F (sublimes)

    UNII

    N712M78A8G

    GHS Hazard Statements

    H220: Extremely flammable gas [Danger Flammable gases];
    H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
    H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Livertox Summary

    Arsenic is a nonessential trace element that is widely distributed in nature. Arsenic was used in medicinal agents in the 19th and early 20th centuries, but has been replaced by safer and more effective agents and has not been in use for over 50 years. Nevertheless, arsenic is found widely in nature and accidental or intentional acute or chronic exposures to moderate or high levels of arsenic can cause liver injury, sometimes presenting long after the exposure.

    Drug Classes

    Trace Elements and Metals

    Vapor Pressure

    0 mmHg (approx) (NIOSH, 2024)
    7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C
    0 mmHg (approx)
    depends upon the specific compound

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic Flammable

    Flammable;Acute Toxic;Health Hazard;Environmental Hazard

    Other CAS

    7784-42-1

    Absorption Distribution and Excretion

    Normal values of arsenic in urine, ... vary from 0.013-0.046 mg/L, to 0.13 mg/L, to 0.25 mg/L. The urinary excretion, in mg/L, of elements that are freely eliminated by this route, such as ... arsenic, is at most 2.5-5 times the occupation exposure in mg/cu m of air. It is apparent that biological monitoring for arsenic by urinalysis would be of limited value in determining whether or not the NIOSH recommended standard ... was being met or exceeded.

    Metabolism Metabolites

    Arsine is gradually converted to arsenite (As3+), then methylated into monomethylarsonic and dimethylarsinic acids. It is primarily excreted in the urine. (T21)

    Wikipedia

    Arsenic

    Biological Half Life

    Whole body (inorganic): 5 days; whole body (organic): 4 days; [TDR, p. 118] Inorganic arsenic half-life = 24-36 hours in humans; [ACGIH]

    Use Classification

    Chemical Classes -> Inorganic substances
    Hazardous Air Pollutants (HAPs)
    Food Contaminant -> METALS; -> JECFA Functional Classes
    Hazard Classes and Categories -> Carcinogens, Teratogens

    Methods of Manufacturing

    Arsenic "metal" is produced either by roasting the sulfide to form the oxide and then reducing the oxide with carbon or by heating arsenopyrite in the absence of air. When arsenic containing ores are smelted the arsenic becomes gaseous and burns in air to arsenic trioxide. This is trapped by electrostatic precipitators as a crude dust, which is roasted so as to drive off arsenic trioxide. The purified arsenic trioxide is collected in a cooling chamber.
    Flue dust of copper and lead smelters, from which it is obtained as white arsenic (arsenic trioxide) in varying degrees of purity. This is reduced with charcoal. Commercial grade is not made in the US.
    Metallic arsenic can be obtained by the direct smelting of the minerals arsenopyrite or loellingite. The arsenic vapor is sublimed when these minerals are heated to about 650-700 °C in the absence of air. The metal can also be prepared commercially by the reduction of arsenic trioxide with charcoal. The oxide and charcoal are mixed and placed into a horizontal steel retort jacketed with firebrick which is then gas-fired. The reduced arsenic vapor is collected in a water-cooled condenser. In a process by Boliden Aktuebolag, the steel retort, heated to 700-800 °C in an electric furnace, is equipped with a demountable air-cooled condenser.

    General Manufacturing Information

    Industrial Gas Manufacturing
    Electrical Equipment, Appliance, and Component Manufacturing
    Primary Metal Manufacturing
    All Other Basic Inorganic Chemical Manufacturing
    Fabricated Metal Product Manufacturing
    Arsenic: ACTIVE
    Production of arsenic trioxide and metal at the Tacoma, WA, copper smelter were terminated by the end of 1985.
    China accounts for nearly all the world's production of commercial grade arsenic metal.
    Since the closure of the last domestic producer of arsenic in 1985, all arsenic has been derived from imported sources.

    Analytic Laboratory Methods

    Method: NIOSH 6001, Issue 2; Procedure: atomic absorption, graphite furnace; Analyte: arsine Matrix: air; Detection limit: 0.004 ug/sample.
    ARSINE IN AIR IS DETERMINED BY X-RAY FLUORESCENCE SPECTROMETRIC ANALYSIS OF THE ARSINE GAS TRAPPED ON SILVER NITRATE IMPREGNATED FILTER PAPER.
    SAMPLES COLLECTED ON CHARCOAL WERE RECOVERED BY ACID DESORPTION, & ANALYZED BY ATOMIC ABSORPTION SPECTROPHOTOMETRY.
    AN ADVANCED AIR ANALYZER IS DESCRIBED THAT IS CAPABLE OF DETECTING A WIDE RANGE OF POLLUTANTS IN AMBIENT AIR AT CONCN LESS THAN 1 PPB. THE SYSTEM EMPLOYS A COMBINATION OF PHOTOIONIZATION DETECTION WITH GAS CHROMATOGRAPHY USING AIR AS THE CARRIER GAS. IT IS FULLY FIELD PORTABLE & ACCEPTS A DIRECTLY INTRODUCED SAMPLE OF AIR WITHOUT ANY NEED FOR TIME-CONSUMING PRECONDITION PROCEDURES.
    HYDRIDE GENERATION-HEPTANE COLD TRAP TECHNIQUE, IS DESCRIBED FOR THE DETECTION OF INORGANIC & METHYLATED ARSENIC COMPOUNDS, INCLUDING ARSINE, IN RIVER WATER, & SOIL & PLANT EXTRACTS.

    Clinical Laboratory Methods

    A COMBINATION OF GAS CHROMATOGRAPHY WITH MULTIPLE ION DETECTION MASS SPECTROMETRY & HYDRIDE GENERATION-HEPTANE COLD TRAP TECHNIQUE, IS DESCRIBED FOR THE DETECTION OF INORGANIC & METHYLATED ARSENIC COMPOUNDS, INCLUDING ARSINE, IN HUMAN & ANIMAL URINE. THE RELATIVE LIMIT OF DETECTION FOR ARSINES GENERATED BY REDUCTION OF A 50 ML SAMPLE WAS 0.2-0.4 MG ARSENIC/ML FOR ARSENATE & ARSENIC COMPOUNDS.

    Storage Conditions

    Store in areas clear of food or food products and combustible materials.

    Interactions

    When selenium is injected almost simultaneously with arsenic into test animals biliary excretion of both elements is enhanced seven to tenfold.
    The effects of selenium and arsenic on tumor size and tumor number were examined in mice using the urethane pulmonary adenoma model. Female Swiss cross mice were administered the metals in drinking water at levels of 3 ug/ml selenium and 80 ug/ml arsenic on alternate days for 15 weeks. The urethane was administered after 3 weeks of the metal treatment, and the incidence and size of pulmonary adenomas were determined 12 weeks later. Weight gain was diminished in mice exposed to arsenic but not selenium. No other clinical signs were pesent due to metal exposure. Urethane induced sleeping times were significantly reduced in animals given both metals relative to those administered either arsenic or selenium. Both arsenic and selenium administered alone reduced tumor size; the efect of arsenic was greater than that of selenium and arsenic treatment also resulted in a decreased number of tumors per animal. No interactive effects between the metals were determined with regard to tumor production. Both arsenic and selenium alter urethane induced adenoma formation.

    Stability Shelf Life

    LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3

    Dates

    Last modified: 02-18-2024

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